molecular formula C12H26Cl2N2O B1530081 4-((2-(Pyrrolidin-1-yl)ethoxy)methyl)piperidine dihydrochloride CAS No. 1248509-76-3

4-((2-(Pyrrolidin-1-yl)ethoxy)methyl)piperidine dihydrochloride

Cat. No.: B1530081
CAS No.: 1248509-76-3
M. Wt: 285.25 g/mol
InChI Key: DZCPINYJSPXWEA-UHFFFAOYSA-N
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Description

4-((2-(Pyrrolidin-1-yl)ethoxy)methyl)piperidine dihydrochloride (CAS 1248509-76-3) is a high-purity chemical building block for research and development. This compound features a piperidine ring connected to a pyrrolidine group via an ethoxy-methyl linker, presenting as the dihydrochloride salt to enhance solubility and stability for experimental use . Piperidine derivatives are fundamental scaffolds in medicinal chemistry and are present in more than twenty classes of pharmaceuticals . The structural motif of a piperidine ring linked to a nitrogen-containing heterocycle like pyrrolidine is a recognized pharmacophore in the development of bioactive molecules. Such compounds are frequently investigated as key intermediates in the synthesis of potential therapeutic agents . This product is supplied with a confirmed Certificate of Analysis. Available packaging sizes include 100mg, 250mg, 1g, and 5g, with bulk quantities available upon request . Please note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-(2-pyrrolidin-1-ylethoxymethyl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O.2ClH/c1-2-8-14(7-1)9-10-15-11-12-3-5-13-6-4-12;;/h12-13H,1-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCPINYJSPXWEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOCC2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

4-((2-(Pyrrolidin-1-yl)ethoxy)methyl)piperidine dihydrochloride, identified by its CAS number 1248509-76-3, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological applications, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C12H26Cl2N2O
  • Molecular Weight : 285.25 g/mol
  • Purity : 97% .

1. Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives, including this compound, in cancer therapy. The compound may exhibit cytotoxicity against various cancer cell lines. For instance, piperidine derivatives have shown enhanced activity in inducing apoptosis in hypopharyngeal tumor cells compared to established chemotherapeutics like bleomycin .

Table 1: Anticancer Activity of Piperidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundFaDu (hypopharyngeal)TBDApoptosis induction
EF24 (analog)Lung, Breast, Ovarian CancerTBDIKKb inhibition

2. Neuroprotective Effects

The compound may also possess neuroprotective properties relevant to Alzheimer's disease. Piperidine derivatives are known to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegeneration. Compounds with a piperidine moiety have been shown to improve brain exposure and exhibit antioxidant properties .

Table 2: Neuroprotective Properties of Piperidine Derivatives

CompoundTarget EnzymeInhibition Type
This compoundAChECompetitive inhibition
Novel Piperidine DerivativesBuChENon-competitive inhibition

3. Antimicrobial Activity

Research indicates that piperidine derivatives may have antimicrobial properties against various pathogens, including bacteria and fungi. The compound's structure allows for interaction with microbial cell membranes, potentially disrupting their integrity .

Structure-Activity Relationships (SAR)

The biological activity of piperidine derivatives is closely linked to their chemical structure. Modifications in the piperidine ring and substituents can significantly affect their potency and selectivity for biological targets:

  • Nitrogen Positioning : The presence of nitrogen atoms in specific positions enhances binding affinity to target proteins.
  • Hydrophobic Interactions : Increased hydrophobic character often correlates with improved bioactivity against cancer cell lines and pathogens.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a series of piperidine derivatives, including the target compound, against various cancer cell lines. Results indicated that certain structural modifications led to increased cytotoxicity and apoptosis induction compared to standard treatments .

Case Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective effects of piperidine derivatives on AChE inhibition. The study demonstrated that compounds similar to this compound exhibited significant inhibition rates, suggesting potential for Alzheimer's treatment .

Scientific Research Applications

Neurological Research

The compound has been studied for its effects on the central nervous system (CNS). It shows promise as a potential therapeutic agent for conditions such as anxiety and depression due to its ability to modulate neurotransmitter systems. Specifically, it has been noted for its interactions with serotonin and dopamine receptors, which are critical in mood regulation .

Pain Management

Research indicates that 4-((2-(Pyrrolidin-1-yl)ethoxy)methyl)piperidine dihydrochloride may serve as an analgesic agent. In studies involving neuropathic pain models, it demonstrated significant analgesic properties, suggesting its potential use in treating chronic pain conditions. The compound's effectiveness was compared to established analgesics, showing superior efficacy in certain contexts .

Antagonism of TRPV1 Receptors

The compound has been explored for its antagonistic effects on the Transient Receptor Potential Vanilloid 1 (TRPV1) channels, which are involved in pain perception and inflammatory responses. A study highlighted that modifications to the piperidine structure could enhance binding affinity and antagonistic potency against TRPV1, indicating a pathway for developing new pain relief medications .

Table 1: Summary of Pharmacological Studies

Study ReferenceFocus AreaKey Findings
Neurological EffectsModulates serotonin and dopamine receptors; potential antidepressant effects noted.
Pain ManagementDemonstrated significant analgesic activity in neuropathic pain models; superior to traditional analgesics.
TRPV1 AntagonismEnhanced binding affinity observed; potential for new analgesic development through structural modifications.

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that allow for variations in the piperidine ring and ethoxy side chain, which can significantly alter its pharmacological properties. Structure-activity relationship (SAR) studies have shown that specific modifications can lead to increased potency against TRPV1 channels, making it a valuable candidate for further drug development .

Potential Therapeutic Uses

Given its pharmacological profile, this compound holds potential applications in:

  • Anxiolytic medications : Targeting anxiety disorders through serotonin modulation.
  • Analgesics : Offering new avenues for chronic pain management.
  • Neurological therapeutics : Addressing conditions like depression through CNS modulation.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

4-(Diphenylmethoxy)piperidine Hydrochloride
  • Chemical Identifier : CAS 65214-86-0
  • Molecular Formula: C₁₈H₂₁NO•HCl
  • Molecular Weight : 303.83 g/mol
  • Key Features: Contains a diphenylmethoxy group attached to the piperidine ring.
Diphenylpyraline Hydrochloride
  • Chemical Formula: C₁₈H₂₁NO•HCl
  • Molecular Weight : 303.83 g/mol
  • Key Features :
    • Structurally similar to 4-(Diphenylmethoxy)piperidine HCl but includes a methyl group at the 1-position of the piperidine ring.
    • Therapeutic Use : Antihistaminic agent .
Cetirizine Dihydrochloride
  • Chemical Identifier : CAS 130018-87-0
  • Molecular Formula : C₂₁H₂₅ClN₂O₃·2HCl
  • Molecular Weight : 461.81 g/mol
  • Key Features :
    • Piperazine-based structure with a chloro-phenyl-benzyl group and acetic acid side chain.
    • Therapeutic Use : Second-generation antihistamine for allergic rhinitis and urticaria .

Physicochemical and Pharmacological Comparison

Parameter 4-((2-(Pyrrolidin-1-yl)ethoxy)methyl)piperidine Dihydrochloride 4-(Diphenylmethoxy)piperidine HCl Diphenylpyraline HCl Cetirizine Dihydrochloride
Molecular Weight 285.25 303.83 303.83 461.81
Core Structure Piperidine with pyrrolidin-ethoxy-methyl substituent Piperidine with diphenylmethoxy 1-Methylpiperidine with diphenylmethoxy Piperazine with chloro-phenyl-benzyl and acetic acid
Therapeutic Application None (research-only) None reported Antihistaminic Antihistaminic
Safety Data Limited (SDS available but no acute toxicity data) Acute toxicity data "unknown" Established for clinical use Well-characterized safety profile
Regulatory Status Research chemical Unregulated (non-pharmacopeial) Approved drug Pharmacopeial standard (EP, BP)

Preparation Methods

Ether Formation via Nucleophilic Substitution

The central synthetic step involves the construction of the 2-(pyrrolidin-1-yl)ethoxy linkage attached to the piperidine ring at the 4-position via a methylene bridge. This is commonly achieved by:

  • Reacting a 4-(hydroxymethyl)piperidine intermediate with 2-(pyrrolidin-1-yl)ethyl halide (e.g., 2-(pyrrolidin-1-yl)ethyl chloride or bromide) under basic conditions to promote nucleophilic substitution forming the ether bond.

  • Alternatively, the reaction of 4-(chloromethyl)piperidine with 2-(pyrrolidin-1-yl)ethanol under basic catalysis can yield the same ether linkage.

Bases such as potassium carbonate or tertiary amines (e.g., triethylamine) are employed to scavenge the released acid and drive the reaction forward. Solvents like acetonitrile, dimethylformamide (DMF), or methanol are typical.

Protection and Deprotection Strategies

If necessary, nitrogen protecting groups (e.g., Boc or Cbz) may be introduced on the piperidine or pyrrolidine nitrogen atoms to avoid side reactions during ether formation. After the key bond formation, these protecting groups are removed by acid treatment (e.g., hydrochloric acid in dioxane), yielding the free amines.

Salt Formation: Dihydrochloride Preparation

The final step involves converting the free base of 4-((2-(pyrrolidin-1-yl)ethoxy)methyl)piperidine into its dihydrochloride salt by treatment with hydrochloric acid, typically using 2 equivalents of HCl in an organic solvent such as ethanol or dioxane. This salt formation improves the compound's crystallinity, stability, and solubility for pharmaceutical applications.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Outcome/Yield Notes
4-(Hydroxymethyl)piperidine synthesis Reduction of 4-piperidone with NaBH4 or catalytic hydrogenation High yield (>85%) Standard reduction of ketone to alcohol
Ether formation 4-(Hydroxymethyl)piperidine + 2-(pyrrolidin-1-yl)ethyl halide, K2CO3, DMF, 80–100°C, 12–24 h Moderate to high yield (70–90%) Base-promoted nucleophilic substitution
Protection (optional) Boc2O or CbzCl, base, room temperature Quantitative Protects nitrogen during ether formation
Deprotection HCl in dioxane or TFA, room temperature Quantitative Removes Boc or Cbz groups
Salt formation Treatment with 2 equiv. HCl in ethanol or dioxane Quantitative Forms dihydrochloride salt

Literature and Patent-Based Insights

  • Patents related to piperidine derivatives emphasize the use of transfer hydrogenation and catalytic hydrogenation for preparing substituted piperidines, which can be adapted for the synthesis of intermediates like 4-(hydroxymethyl)piperidine.

  • The use of formaldehyde in the presence of bases such as potassium carbonate facilitates hydroxymethylation of piperidine derivatives, which is a key step for introducing the methylene bridge.

  • Reductive amination techniques are also reported for installing secondary amines onto aromatic or aliphatic intermediates, which may be relevant for the pyrrolidine moiety introduction.

Research Findings and Optimization

  • Base Selection: Potassium carbonate is preferred for its mildness and ability to promote ether bond formation without side reactions, while stronger bases may lead to elimination or decomposition.

  • Solvent Effects: Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity and reaction rates, improving yields.

  • Temperature Control: Elevated temperatures (80–100°C) accelerate reaction kinetics but require monitoring to prevent degradation.

  • Purification: Crystallization of the dihydrochloride salt from ethanol or isopropanol yields high purity products suitable for pharmaceutical use.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Purpose Typical Yield (%) References
Hydroxymethylation Piperidine + Formaldehyde, K2CO3, MeOH, reflux Introduce hydroxymethyl group 80–90
Ether Bond Formation 4-(Hydroxymethyl)piperidine + 2-(pyrrolidin-1-yl)ethyl halide, K2CO3, DMF, 90°C Form ether linkage 70–90
Protection (optional) Boc2O, base, RT Protect amines ~100
Deprotection HCl in dioxane, RT Remove protecting groups ~100
Salt Formation 2 equiv. HCl, ethanol or dioxane, RT Form dihydrochloride salt ~100

Q & A

Q. What are the optimal synthetic routes for 4-((2-(Pyrrolidin-1-yl)ethoxy)methyl)piperidine dihydrochloride, and how can reaction conditions affect yield?

Methodological Answer:

  • Key Steps :
    • Nucleophilic Substitution : React piperidine derivatives with 2-(pyrrolidin-1-yl)ethoxy methyl groups under alkaline conditions (e.g., NaOH in dichloromethane) .
    • Salt Formation : Treat the free base with HCl gas or concentrated HCl in ethanol to form the dihydrochloride salt, ensuring stoichiometric control to avoid impurities .
  • Critical Parameters :
    • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require rigorous purification to remove residuals.
    • Temperature : Reactions at 50–70°C typically improve yields but risk byproduct formation if not monitored .
  • Yield Optimization : Use HPLC or GC-MS to track intermediate purity; recrystallization in ethanol/water mixtures enhances final product purity .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage :
    • Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent hygroscopic degradation .
    • Desiccation : Include silica gel packs to mitigate moisture absorption, which can hydrolyze the ethoxy methyl group .
  • Handling :
    • Use inert atmospheres (N₂/Ar) during weighing to avoid oxidation.
    • PPE: Nitrile gloves, lab coats, and safety goggles are mandatory; fume hoods required for powder handling due to potential respiratory irritation .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

Methodological Answer:

  • Purity Analysis :
    • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30 v/v); UV detection at 254 nm .
    • Elemental Analysis : Verify Cl⁻ content (~12.1% for dihydrochloride) to confirm salt stoichiometry .
  • Structural Confirmation :
    • NMR : ¹H NMR should show peaks for pyrrolidine (δ 2.6–3.1 ppm, multiplet) and piperidine (δ 1.4–1.8 ppm, multiplet) .
    • FT-IR : Look for N-H stretches (~2500 cm⁻¹) and C-O-C ether linkages (~1100 cm⁻¹) .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what assays are suitable for studying its pharmacological activity?

Methodological Answer:

  • Mechanistic Insights :
    • The pyrrolidine-ethoxy moiety may act as a hydrogen-bond acceptor, targeting GPCRs or ion channels (e.g., σ receptors) .
    • Receptor Binding Assays : Use radioligand displacement (e.g., [³H]-DTG for σ receptors) to quantify affinity (IC₅₀) .
  • Functional Assays :
    • Calcium Imaging : Monitor intracellular Ca²⁺ flux in HEK293 cells transfected with target receptors .
    • Patch-Clamp Electrophysiology : Assess ion channel modulation in neuronal models .

Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines?

Methodological Answer:

  • Experimental Design :
    • Dose-Response Curves : Test a broad concentration range (1 nM–100 µM) to identify LC₅₀ variability .
    • Cell Line Validation : Use ATCC-authenticated lines (e.g., HepG2 vs. HEK293) to rule out genetic drift .
  • Mechanistic Follow-Up :
    • Metabolic Profiling : Measure CYP450 enzyme activity (e.g., CYP3A4) to assess detoxification pathways .
    • ROS Detection : Use DCFH-DA probes to evaluate oxidative stress contributions to cytotoxicity .

Q. What strategies mitigate solubility challenges in in vivo studies?

Methodological Answer:

  • Formulation Approaches :
    • Co-Solvents : Use 10% DMSO + 10% Cremophor EL in saline for intravenous administration .
    • Nanoparticle Encapsulation : PLGA nanoparticles (150–200 nm) improve bioavailability and reduce renal clearance .
  • Pharmacokinetic Monitoring :
    • LC-MS/MS : Quantify plasma concentrations post-administration; adjust dosing to maintain therapeutic thresholds .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • Hypothesis Testing :
    • Protein Binding : Measure plasma protein binding (%) using equilibrium dialysis; high binding (>90%) may reduce free drug availability in vivo .
    • Metabolite Screening : Identify active/inactive metabolites via liver microsome incubation and UPLC-QTOF-MS .
  • Study Design Adjustments :
    • Dosing Regimen : Optimize frequency (e.g., QD vs. BID) based on compound half-life (t½) .
    • Species-Specific Factors : Compare rodent vs. human CYP450 isoforms to explain metabolic differences .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((2-(Pyrrolidin-1-yl)ethoxy)methyl)piperidine dihydrochloride
Reactant of Route 2
4-((2-(Pyrrolidin-1-yl)ethoxy)methyl)piperidine dihydrochloride

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